molecular formula C36H38N4O5 B1210201 Methyl phaeophorbide CAS No. 5594-30-9

Methyl phaeophorbide

Cat. No. B1210201
CAS RN: 5594-30-9
M. Wt: 606.7 g/mol
InChI Key: HUXSMOZWPXDRTN-SDHKEVEOSA-N
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Description

Methyl pheophorbide a is a natural product, one of the chlorophyll-a derivatives .


Synthesis Analysis

Methyl pyropheophorbide-a (MPPa), one of the chlorin class photosensitizers, is synthesized and developed into MPPa-loaded solid lipid nanoparticles (SLNs) with improved solubility and photodynamic therapy (PDT) efficacy . The synthesized MPPa was confirmed by 1H nuclear magnetic resonance (1H-NMR) spectroscopy and UV-Vis spectroscopy .


Molecular Structure Analysis

The methyl pheophorbide A is a dark green porphyrin compound isolated from methanol extract of perilla leaves .

Scientific Research Applications

Synthesis and Structural Studies

  • Methyl phaeophorbide, a derivative of chlorophyll, has been synthesized and studied for its structural properties. Clezy and Fookes (1979) synthesized phaeophorbide c1 and c2 methyl esters, contributing to the understanding of chlorophyll c derivatives (Clezy & Fookes, 1979).
  • In another study, Conant and Moyer (1930) investigated the characteristic reactions of chlorophyll compounds, including phaeophorbides, in ether solutions with strong methyl alcoholic potassium hydroxide (Conant & Moyer, 1930).

Photodynamic Therapy and Cancer Research

  • The potential of this compound derivatives in photodynamic therapy and cancer treatment has been explored. Chen et al. (2005) synthesized pyropheophorbides and their metal complexes to investigate applications as peripheral benzodiazepine receptor binding probes and photosensitizers in photodynamic therapy (Chen et al., 2005).

Chlorophyll Breakdown and Plant Physiology

  • The role of this compound in chlorophyll breakdown in plants has been studied. Rodoni et al. (1998) measured the activities of phaeophorbide a oxygenase in barley leaves, a key enzyme in the catabolic pathway of chlorophyll, during different stages of senescence (Rodoni, Schellenberg & Matile, 1998).

Antioxidant and Anticarcinogenic Properties

  • Methylphophorbide a isolated from wheat grass showed antioxidative efficacy and cytotoxic effects on cancer cells, suggesting its potential in cancer treatment and oxidative stress management (Das et al., 2016).

Photophysical and Photochemical Properties

  • The photophysical and photochemical properties of this compound-a derivatives have been researched for their potential in photodynamic therapy and medical applications. Tan et al. (2017) synthesized a novel methyl pyropheophorbide-a-derived photosensitizer and studied its efficacy in cancer cell photodynamic therapy (Tan et al., 2017).

Mechanism of Action

Pheophorbide or phaeophorbide is a product of chlorophyll breakdown and a derivative of pheophytin where both the central magnesium has been removed and the phytol tail has been hydrolyzed. It is used as a photosensitizer in photodynamic therapy . Pheophorbide may be generated by digestion of ingested plant matter .

Future Directions

Methyl pheophorbide A induces photodynamic cell death in the U937 and SK-HEP-1 cells, and its potential as a material for the development of a new photosensitizer was evaluated . This study demonstrates the isolation, identification, and phototoxic activity of methyl pheophorbide A in perilla leaves . We expect that this study will be useful in the search for photosensitizer candidates using natural products .

properties

{ "Design of the Synthesis Pathway": "Methyl phaeophorbide can be synthesized by the reaction of chlorophyll a with methyl iodide in the presence of a base.", "Starting Materials": [ "Chlorophyll a", "Methyl iodide", "Base (such as potassium carbonate or sodium hydroxide)" ], "Reaction": [ "Dissolve chlorophyll a in a suitable solvent, such as acetone or ethanol.", "Add methyl iodide and base to the solution.", "Heat the mixture under reflux for several hours.", "Cool the mixture and extract the product with a suitable solvent, such as dichloromethane or ethyl acetate.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

5594-30-9

Molecular Formula

C36H38N4O5

Molecular Weight

606.7 g/mol

IUPAC Name

methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

InChI

InChI=1S/C36H38N4O5/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23/h9,13-15,18,22,32,39,42H,1,10-12H2,2-8H3/t18-,22-,32+/m0/s1

InChI Key

HUXSMOZWPXDRTN-SDHKEVEOSA-N

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C

Other CAS RN

5594-30-9

synonyms

methylbacteriopheophorbide
methylpheophorbide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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